In Vivo Glucose Lowering Matches Rosiglitazone
The final therapeutic compound (Compound 28), synthesized using 4-[4-(2-Methylpropyl)phenoxy]phenol as a key intermediate, demonstrates in vivo glucose-lowering efficacy comparable to the marketed drug rosiglitazone. This performance is directly contingent on the presence of the specific 4-(4-isobutylphenoxy)phenyl side chain [1].
| Evidence Dimension | In Vivo Glucose Correction |
|---|---|
| Target Compound Data | Comparable levels of glucose correction to rosiglitazone [1] |
| Comparator Or Baseline | Rosiglitazone (standard-of-care PPARγ agonist) |
| Quantified Difference | Comparable efficacy (no significant difference noted) |
| Conditions | db/db mouse model of type 2 diabetes |
Why This Matters
This validates that the specific chemical structure provided by this intermediate yields a final compound with robust, clinically relevant in vivo activity, unlike other alkyl-substituted analogs which were found to be less potent or inactive.
- [1] Koyama, H., Boueres, J. K., Han, W., Metzger, E. J., Bergman, J. P., Gratale, D. F., ... & Sahoo, S. P. (2003). 5-Aryl thiazolidine-2,4-diones as selective PPARγ agonists. Bioorganic & Medicinal Chemistry Letters, 13(10), 1801-1804. View Source
